1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride

Catalog No.
S003414
CAS No.
165377-44-6
M.F
C23H33ClN2O2
M. Wt
405.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piper...

CAS Number

165377-44-6

Product Name

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine;hydrochloride

Molecular Formula

C23H33ClN2O2

Molecular Weight

405.0 g/mol

InChI

InChI=1S/C23H32N2O2.ClH/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20;/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3;1H

InChI Key

IWAWUADQLKNPLR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl.Cl

Synonyms

(11C)SA4503, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, cutamesine, SA 4503, SA-4503, SA4503

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC.Cl

The exact mass of the compound 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, also known as Cutamesine or SA4503, is a synthetic compound categorized as a sigma-1 receptor agonist. This compound features a piperazine core substituted with a 3,4-dimethoxyphenethyl group and a 3-phenylpropyl group, which contributes to its unique pharmacological properties. The sigma-1 receptor is implicated in various neurological processes, making this compound of interest in the context of neuropharmacology.

The mechanism of action of SA4503 is currently unknown. As mentioned earlier, the structure suggests potential interactions with biological systems, but specific targets or pathways remain elusive in the scientific literature [, ].

Serotonin Receptor Ligand

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, also known as SA4503, is a chemical compound being studied for its potential interactions with serotonin receptors in the central nervous system []. Serotonin is a neurotransmitter involved in various physiological processes, including mood, cognition, and behavior [].

Studies have shown that SA4503 binds to specific serotonin receptor subtypes, such as the 5-HT1A receptor []. These receptors are widely distributed in the brain and are thought to play a role in anxiety and depression [].

Animal Studies

Research using animal models suggests that SA4503 may have some antidepressant-like effects. Studies have shown that SA4503 administration in animals produces behavioral changes similar to those observed with some currently used antidepressant medications []. However, more research is needed to determine the effectiveness and safety of SA4503 in humans.

  • Oxidation: The methoxy groups on the phenethyl ring can undergo oxidation, potentially leading to the formation of phenolic compounds.
  • Alkylation: The piperazine nitrogen atoms can be alkylated under appropriate conditions, modifying the pharmacological profile of the compound.
  • Hydrolysis: In aqueous environments, the dihydrochloride salt form may dissociate, leading to the release of the free base and hydrochloric acid.

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride exhibits significant biological activity primarily through its action as a sigma-1 receptor agonist. Activation of this receptor has been shown to:

  • Modulate Neurotransmitter Release: It influences the release of neurotransmitters such as dopamine and serotonin.
  • Neuroprotective Effects: Research indicates that it may enhance functional recovery following ischemic events by modulating microglial activation and inflammation .
  • Potential Antidepressant Properties: The compound has been investigated for its effects on mood disorders due to its interaction with sigma receptors, which are implicated in depression and anxiety .

The synthesis of 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride typically involves several steps:

  • Formation of Piperazine Derivative: Starting from piperazine, an appropriate alkylation reaction is performed with 3-phenylpropyl bromide or a similar alkylating agent.
  • Substitution Reaction: The resulting piperazine derivative is then reacted with 3,4-dimethoxyphenethylamine to introduce the phenethyl substituent.
  • Salt Formation: Finally, the free base is converted into its dihydrochloride salt form by treatment with hydrochloric acid .

The primary applications of 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride include:

  • Research Tool: Used in studies investigating sigma receptor functions and their implications in various neurological disorders.
  • Potential Therapeutic Agent: Investigated for its neuroprotective properties and potential use in treating conditions like stroke and depression .
  • Radiolabeling for Imaging Studies: Its derivatives have been used in positron emission tomography studies to visualize sigma receptor activity in vivo .

Interaction studies have revealed that 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride interacts with various neurotransmitter systems:

  • Dopaminergic System: It modulates dopamine release and may influence dopaminergic signaling pathways.
  • Serotonergic System: The compound has shown effects on serotonin levels, suggesting potential antidepressant-like activity.
  • Cholinergic System: Some studies indicate interactions with cholinergic receptors, contributing to cognitive enhancement effects .

Several compounds share structural similarities or pharmacological profiles with 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride. These include:

Compound NameStructural FeaturesBiological Activity
SA4503Sigma-1 receptor agonistNeuroprotective effects
1-(3-Methoxyphenethyl)-4-(3-phenylpropyl)piperazineSimilar piperazine structure with methoxy substitutionPotentially similar receptor interactions
4-(3-Phenylpropyl)piperazineLacks the dimethoxy group but retains piperazine coreSigma receptor ligand activity
1-(2-Methoxyphenethyl)-4-(3-phenylpropyl)piperazineVariation in phenethyl substitutionInvestigated for similar neuropharmacological effects

Uniqueness

The uniqueness of 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride lies in its specific combination of substituents that enhance its affinity for sigma receptors while providing neuroprotective benefits. Its dual action on multiple neurotransmitter systems distinguishes it from other similar compounds that may target only one pathway.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

404.2230560 g/mol

Monoisotopic Mass

404.2230560 g/mol

Heavy Atom Count

28

UNII

B66RO93FXQ

MeSH Pharmacological Classification

Nootropic Agents

Other CAS

165377-44-6

Wikipedia

SA-4503

Dates

Last modified: 09-12-2023
[1]. Matsuno K, et al. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist. Eur J Pharmacol. 1996 Jun 13;306(1-3):271-9.
[2]. Minabe Y, et al. Acute and chronic administration of the selective sigma1 receptor agonist SA4503 significantly alters the activity of midbrain dopamine neurons in rats: An in vivo electrophysiological study. Synapse. 1999 Aug;33(2):129-40.
[3]. Ono Y, et al. SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models. Neurosci Lett. 2014 Jan 24;559:174-8.

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